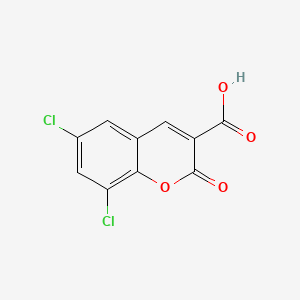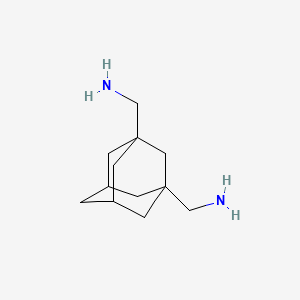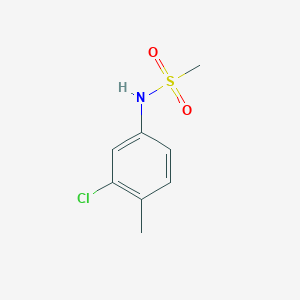
2,4-Diamino-5-(bromomethyl)pyrimidine
Overview
Description
2,4-Diamino-5-(bromomethyl)pyrimidine is an organic compound with the molecular formula C5H8Br2N4. It appears as a white to slightly yellow crystalline powder and is soluble in water and most organic solvents. This compound is often used as an intermediate in organic synthesis, particularly in the synthesis of drugs, dyes, and pesticides .
Mechanism of Action
Target of Action
The primary target of 2,4-Diamino-5-(bromomethyl)pyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and is an important drug target in anti-tuberculosis drug development .
Mode of Action
This compound interacts with its target, mt-DHFR, by occupying the glycerol (GOL) binding site of the enzyme . This site is considered a useful target to improve the selectivity towards human dihydrofolate reductase (h-DHFR) . The compound’s side chains are designed to occupy the GOL binding site with proper hydrophilicity for cell entry .
Biochemical Pathways
The compound affects the biochemical pathway involving the mt-DHFR enzyme. By inhibiting this enzyme, it disrupts the synthesis of nucleotides, which are essential for the growth and survival of Mycobacterium tuberculosis .
Pharmacokinetics
The compound is designed to have proper hydrophilicity to cross the cell wall of mycobacterium tuberculosis and function at the whole cell level .
Result of Action
The inhibition of mt-DHFR by this compound leads to a disruption in the synthesis of nucleotides, thereby inhibiting the growth and survival of Mycobacterium tuberculosis . In a study, one of the synthesized compounds showed good anti-tuberculosis activity with a significant selectivity against vero cells .
Action Environment
The action of this compound can be influenced by environmental factors such as the hydrophilicity of the compound and the size of its side chains . These factors can affect the compound’s ability to cross the cell wall of Mycobacterium tuberculosis and its interaction with the GOL binding site of mt-DHFR .
Biochemical Analysis
Biochemical Properties
2,4-Diamino-5-(bromomethyl)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with dihydrofolate reductase, an enzyme involved in the folate pathway. This interaction inhibits the enzyme’s activity, leading to a disruption in the synthesis of nucleotides, which are essential for DNA replication and cell division . Additionally, this compound has been shown to interact with glycerol binding sites, enhancing its selectivity towards certain bacterial enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, this compound inhibits the growth and proliferation by targeting dihydrofolate reductase, leading to a decrease in nucleotide synthesis . In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in the folate pathway, thereby affecting cellular metabolism and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in the synthesis of thymidine and purine nucleotides, which are crucial for DNA replication and cell division. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of nucleotide synthesis and prolonged disruption of cell division . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the folate cycle. The compound interacts with enzymes such as dihydrofolate reductase, leading to the inhibition of folate metabolism . This interaction affects the levels of metabolites such as tetrahydrofolate and its derivatives, which are essential for nucleotide synthesis and cellular proliferation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . Additionally, this compound can be distributed to various tissues, including the liver and kidneys, where it may cause toxicity at high concentrations .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with dihydrofolate reductase and other biomolecules . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that this compound reaches its target enzymes and exerts its inhibitory effects .
Preparation Methods
2,4-Diamino-5-(bromomethyl)pyrimidine can be synthesized through the reaction of pyrimidine with methyl bromide. The specific reaction conditions can be adjusted according to the desired purity and yield . Industrial production methods typically involve optimizing these conditions to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
2,4-Diamino-5-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, and the reactions are often carried out under controlled temperatures and solvent conditions to ensure the desired product formation.
Scientific Research Applications
Comparison with Similar Compounds
2,4-Diamino-5-(bromomethyl)pyrimidine can be compared with other similar compounds such as:
2,4-Diaminopyrimidine: This compound serves as a core structure for various derivatives used in medicinal chemistry.
Trimethoprim: An antibacterial drug that also targets dihydrofolate reductase but has a different substitution pattern on the pyrimidine ring.
Methotrexate: An anticancer drug that inhibits dihydrofolate reductase but has a more complex structure compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-(bromomethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKVZGVVYLDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330171 | |
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-58-2 | |
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)

![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)









